GSK-A1
Overview
Description
GSK-A1 is a selective inhibitor of type III phosphatidylinositol 4-kinase alpha (PI4KA). This compound has shown potential in scientific research, particularly in the study of hepatitis C virus (HCV) and other viral infections . Its chemical structure is characterized by a molecular formula of C29H27FN6O4S and a molecular weight of 574.63 g/mol .
Mechanism of Action
Target of Action
GSK-A1, also known as “5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide” or “5-{2-amino-1-[4-(morpholin-4-yl)phenyl]-1H-benzimidazol-6-yl}-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide” or “PI4KA inhibitor-A1”, is a programmed death receptor-1 (PD-1)-blocking antibody . It binds with high affinity to the PD-1 receptor and blocks its interaction with the ligands PD-L1 and PD-L2 .
Mode of Action
The compound’s interaction with its targets results in the inhibition of the PD-1 pathway, a critical immune checkpoint that cancer cells often exploit to evade the immune system . By blocking this interaction, this compound can enhance the immune response against cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the immune response against cancer cells. The PD-1 pathway is a critical immune checkpoint that, when blocked, can enhance the immune system’s ability to recognize and destroy cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently under investigation. The impact of these properties on the bioavailability of this compound will be crucial in determining its efficacy as a therapeutic agent .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of the immune response against cancer cells. By blocking the interaction between PD-1 and its ligands, this compound can prevent cancer cells from evading the immune system, potentially leading to their destruction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as the patient’s overall health, the presence of other medications, and individual genetic variations can all impact how this compound functions within the body . Additionally, the pharmaceutical industry, including companies like GlaxoSmithKline, is increasingly recognizing the importance of environmental sustainability in drug development .
Biochemical Analysis
Biochemical Properties
GSK-A1 plays a significant role in biochemical reactions. It inhibits the resynthesis of PtdIns(4,5)P2 with an IC50 of about 3 nM . This compound potently decreases the levels of PtdIns(4)P with a negligible effect on PtdIns(4,5)P2 . It interacts with enzymes such as PI4KA and proteins like HSPA1A . The nature of these interactions involves the inhibition of PI4KA, leading to a decrease in PtdIns(4)P levels .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering the levels of PtdIns(4)P, which can impact cell signaling pathways and gene expression . In HeLa cells, this compound can reduce the localization of HSPA1A on the plasma membrane .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PI4KA, leading to the inhibition of PtdIns(4,5)P2 resynthesis . This results in a potent decrease in the levels of PtdIns(4)P, impacting various cellular functions .
Temporal Effects in Laboratory Settings
It is known that this compound can cause substantial changes in PI4P metabolism in dendrites upon long-term synaptic potentiation (LTP) induction .
Metabolic Pathways
This compound is involved in the metabolic pathway of phosphatidylinositol 4-phosphate (PI4P). It interacts with the enzyme PI4KA, leading to the inhibition of PtdIns(4,5)P2 resynthesis .
Transport and Distribution
It is known that this compound can cause substantial changes in PI4P metabolism in dendrites .
Subcellular Localization
It has been observed that this compound can reduce the localization of HSPA1A on the plasma membrane in HeLa cells .
Preparation Methods
The synthesis of GSK-A1 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically includes:
Formation of Intermediates: The initial steps involve the preparation of intermediates through reactions such as nitration, reduction, and cyclization.
Final Coupling: The intermediates are then coupled under specific conditions to form this compound. .
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions under controlled conditions, followed by purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
GSK-A1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride and lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
GSK-A1 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a tool to study the inhibition of PI4KA and its effects on cellular processes.
Biology: In biological research, this compound is employed to investigate the role of PI4KA in various cellular pathways and its impact on cell signaling.
Medicine: In medical research, this compound is explored for its potential therapeutic applications, particularly in the treatment of viral infections like hepatitis C
Comparison with Similar Compounds
GSK-A1 is unique in its high selectivity for PI4KA compared to other similar compounds. Some similar compounds include:
PI4KB Inhibitors: Compounds that inhibit PI4KB, another isoform of phosphatidylinositol 4-kinase, but with different selectivity and potency profiles.
PI3K Inhibitors: Compounds that target phosphatidylinositol 3-kinase (PI3K), which have broader effects on cellular signaling pathways.
Other PI4KA Inhibitors: Other inhibitors of PI4KA with varying degrees of selectivity and potency
This compound stands out due to its high specificity for PI4KA, making it a valuable tool for studying the specific role of this kinase in cellular processes and its potential as a therapeutic target .
Properties
IUPAC Name |
5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN6O4S/c1-39-28-27(41(37,38)34-24-5-3-2-4-23(24)30)17-20(18-32-28)19-6-11-25-26(16-19)36(29(31)33-25)22-9-7-21(8-10-22)35-12-14-40-15-13-35/h2-11,16-18,34H,12-15H2,1H3,(H2,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOGHKUZDLYXKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N3C4=CC=C(C=C4)N5CCOCC5)N)S(=O)(=O)NC6=CC=CC=C6F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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